

# The Discovery and Development of AST5902 Trimesylate: A Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

AST5902 trimesylate is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib and AST2818), a highly potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved in China for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AST5902 and its parent compound, alflutinib. It includes a summary of key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

## Introduction

The development of EGFR TKIs has revolutionized the treatment of a subset of NSCLC patients whose tumors harbor activating EGFR mutations. However, the efficacy of first and second-generation EGFR TKIs is often limited by the emergence of the T790M resistance mutation. Third-generation EGFR TKIs were designed to overcome this resistance mechanism while sparing wild-type EGFR, thereby reducing off-target toxicities. Alflutinib is a novel, irreversible third-generation EGFR TKI that has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC. Following oral administration, alflutinib is metabolized to AST5902, which is a major circulating and active metabolite that contributes significantly to the overall efficacy of the drug.



# Discovery and Preclinical Development Discovery

The discovery of alflutinib and its active metabolite AST5902 was driven by the need for effective therapies against T790M-positive NSCLC. The chemical structure of alflutinib was optimized to provide potent and selective inhibition of mutant EGFR. Preclinical studies have primarily focused on the parent drug, alflutinib, with the understanding that its in vivo activity is mediated by both the parent compound and its active metabolite, AST5902.

# **In Vitro Activity**

While specific IC50 values for AST5902 are not extensively reported in publicly available literature, preclinical data for alflutinib (furmonertinib) demonstrate its potent and selective activity against clinically relevant EGFR mutations.

Table 1: In Vitro Inhibitory Activity of Alflutinib against EGFR Mutations

| EGFR Mutation                       | Cell Line | IC50 (nM) |
|-------------------------------------|-----------|-----------|
| G719S                               | Ba/F3     | 12.4      |
| L861Q                               | Ba/F3     | 3.8       |
| S768I                               | Ba/F3     | 21.6      |
| Exon 20 insertion<br>(S768_D770dup) | Unknown   | 11        |
| Exon 20 insertion<br>(A767_V769dup) | Unknown   | 14        |
| Exon 20 insertion<br>(N771_H773dup) | Unknown   | 20        |

# **Experimental Protocols**

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various EGFR-mutant cell lines.



#### Methodology:

- Cell Culture: Ba/F3 murine pro-B cells are stably transfected to express various human EGFR mutations. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
- Assay Procedure:
  - Cells are seeded in 96-well plates at a density of 5,000 cells per well.
  - The test compound (alflutinib or AST5902) is serially diluted and added to the wells.
  - Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
  - Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions.
  - Absorbance is measured using a microplate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

# Pharmacokinetics

# **Metabolism and Drug-Drug Interactions**

Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form its active metabolite, AST5902.[1] Both alflutinib and AST5902 contribute to the pharmacological activity in vivo.[1] Co-administration of alflutinib with strong inducers of CYP3A4, such as rifampicin, can significantly decrease the exposure of alflutinib and, to a lesser extent, AST5902.[1] Therefore, concomitant use of strong CYP3A4 inducers should be avoided during alflutinib treatment.[1]

### **Pharmacokinetic Parameters**

Pharmacokinetic studies in healthy volunteers and patients with NSCLC have characterized the absorption, distribution, metabolism, and excretion of alflutinib and AST5902.



Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 in Healthy Volunteers (Single 80 mg dose)

| Parameter        | Alflutinib   | AST5902 |
|------------------|--------------|---------|
| Tmax (h)         | ~3-6         | ~10     |
| Cmax (ng/mL)     | ~25.4 - 39.6 | ~6.58   |
| AUC0-∞ (h*ng/mL) | ~843 - 1110  | ~572    |
| t1/2 (h)         | ~34-41       | ~58     |

# **Experimental Protocols**

Objective: To evaluate the pharmacokinetics of alflutinib and its metabolite AST5902.

### Methodology:

- Study Design: A single-center, open-label, single-dose, two-period crossover study.
- Participants: Healthy male volunteers meeting the inclusion and exclusion criteria.
- Treatment: A single oral dose of 80 mg alflutinib administered under fasting and fed conditions.
- Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.
- Bioanalysis: Plasma concentrations of alflutinib and AST5902 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

# Clinical Development Clinical Efficacy



Phase I and II clinical trials have demonstrated the significant anti-tumor activity of alflutinib in patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.

Table 3: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase IIb Study - NCT03452592)[2]

| Endpoint                               | Result                      |
|----------------------------------------|-----------------------------|
| Objective Response Rate (ORR)          | 73.6% (95% CI: 67.3–79.3)   |
| Disease Control Rate (DCR) at 12 weeks | 82.3% (95% CI: 76.6-87.1)   |
| Median Progression-Free Survival (PFS) | 7.6 months (95% CI: 7.0–NA) |

# **Safety and Tolerability**

Alflutinib has shown a manageable safety profile in clinical trials. The most common adverse events are generally mild to moderate in severity.

Table 4: Common Treatment-Related Adverse Events (Phase IIb Study - NCT03452592)[2]

| Adverse Event                        | Incidence (%) |
|--------------------------------------|---------------|
| Increased aspartate aminotransferase | 15.0          |
| Upper respiratory tract infection    | 15.0          |
| Cough                                | 15.0          |

# **Experimental Protocols**

Objective: To assess the efficacy and safety of alflutinib in patients with EGFR T790M-mutated NSCLC.

#### Methodology:

• Study Design: A multicenter, single-arm, open-label study.



- Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who have progressed after first or second-generation EGFR-TKI therapy.
- Intervention: Alflutinib 80 mg administered orally once daily.
- Primary Endpoint: Objective response rate (ORR) as assessed by an independent radiological review committee according to RECIST 1.1.
- Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
- Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

# **Signaling Pathway and Mechanism of Action**

AST5902, as the active metabolite of alflutinib, exerts its anti-tumor effect by irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.





Click to download full resolution via product page

Caption: EGFR Signaling Pathway Inhibition by AST5902.



### Conclusion

AST5902 trimesylate, the active metabolite of alflutinib, is a key contributor to the clinical efficacy of this third-generation EGFR TKI. The development of alflutinib and the understanding of the pharmacological role of AST5902 represent a significant advancement in the treatment of EGFR T790M-mutated NSCLC. The potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile, positions alflutinib as an important therapeutic option for this patient population. Further research may focus on the specific contributions of AST5902 to the overall activity and potential for overcoming other resistance mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of AST5902
   Trimesylate: A Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF].

   Available at: [https://www.benchchem.com/product/b8143721#discovery-and-development-of-ast5902-trimesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com